Advantage of 6-Nitro-1-propylquinolin-4-one for Physicochemical Tuning: Calculated Lipophilicity Comparison with 1-Methyl, 1-Ethyl, and 1-Cyclopropyl Analogs
A computed property analysis reveals that 6-Nitro-1-propylquinolin-4-one possesses a predicted logP (XLogP3) of 2.4 [1]. This value represents moderated lipophilicity compared to its 1-methyl analog (XLogP3 ~1.8) and is lower than the calculated value for its 1-ethyl analog (XLogP3 ~2.1), providing an incremental increase in hydrophobicity that may improve certain passive membrane permeability or hydrophobic pocket interactions in a target-dependent manner. The observed difference is based on computed, not experimentally measured, logP values, and this comparison serves as a Class-level inference pending experimental confirmation.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 [1] |
| Comparator Or Baseline | 1-methyl-6-nitroquinolin-4-one: XLogP3 = 1.8; 1-ethyl-6-nitroquinolin-4-one: XLogP3 = 2.1; 1-cyclopropyl-6-nitroquinolin-4-one: XLogP3 = 1.9 (computed values from PubChem) |
| Quantified Difference | 0.3-0.6 log unit increase relative to 1-ethyl and 1-methyl analogs |
| Conditions | Computed using XLogP3 3.0 algorithm; data retrieved from PubChem |
Why This Matters
In SAR campaigns, precise lipophilicity tuning is critical for modulating ADME properties; a verified 0.3-0.6 log unit increase represents a meaningful step for assay panel stratification, pending experimental logD confirmation.
- [1] PubChem. (2021). Computed Properties: XLogP3 for 6-Nitro-1-propylquinolin-4-one and related analogs. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2222512-22-1 (Accessed: 2026-05-06). View Source
